molecular formula C8H8ClNO B056156 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 113770-21-1

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B056156
M. Wt: 169.61 g/mol
InChI Key: AOVKRHZWXUMSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multiple steps, including condensation, reduction, O-alkylation, and Smiles rearrangement. Starting materials such as 3-bromo-4-hydroxy benzaldehyde, anilines, and chloroacetyl chloride are used in the synthesis process. These methods yield compounds with significant variety and functionality, showcasing the versatility of this chemical scaffold in synthesis (Xiao Tian et al., 2012).

Molecular Structure Analysis

The molecular structure of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine compounds is characterized using various spectroscopic techniques, including (1)H NMR, (13)C NMR, HRMS, and sometimes X-ray crystallography. These techniques provide insight into the compound's structure, confirming the presence of the 7-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine framework and enabling the detailed analysis of substituent effects and stereochemistry (G. Chaudhuri et al., 2001).

Chemical Reactions and Properties

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives undergo various chemical reactions, including tandem oxidative aminocarbonylation-cyclization, highlighting their reactivity and potential for functionalization. These reactions facilitate the synthesis of complex derivatives with diverse functional groups, indicating the compound's utility in organic synthesis and medicinal chemistry applications (B. Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, such as melting points, solubility, and crystallinity, can vary significantly depending on the specific substituents present on the molecule. These properties are crucial for understanding the compound's behavior in different environments and for its application in various scientific fields.

Chemical Properties Analysis

The chemical properties of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives, including their reactivity towards nucleophiles, electrophiles, and their participation in cycloaddition reactions, are of interest. The compound's chemical versatility is demonstrated through its ability to undergo a range of reactions, providing a pathway to a variety of functionalized derivatives for further exploration in chemical research (N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, A. Khazaei et al., 2015).

Scientific Research Applications

  • Biological and Medicinal Applications :

    • Used in biology and medication, as a starting material for synthesizing various derivatives with potential biological activities (詹淑婷, 2012).
    • Development of derivatives as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, showing promise in anti-thrombotic and cardiovascular treatments (Ohno et al., 2006).
    • Synthesis of derivatives as platelet aggregation inhibitors, with potential applications in preventing thrombosis (Tian et al., 2012).
    • Antiproliferative evaluation of sulfonamide derivatives against various cancer cell lines, showing promising activity against CDK5/P25 kinase (Pawar et al., 2017).
  • Herbicidal and Agricultural Chemistry :

    • Used in the synthesis of herbicides inhibiting protoporphyrinogen oxidase, demonstrating efficacy in controlling weed growth (Huang et al., 2005).
  • Chemical Synthesis and Material Science :

    • Innovative synthesis methods for producing various 3,4-dihydro-2H-benzo[1,4]oxazines, offering new pathways in organic synthesis (詹淑婷, 2012).
    • Application in green chemistry for the synthesis of benzoxazine analogues, demonstrating the use of environmentally friendly methods (Kushwaha et al., 2020).
    • Synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, indicating their utility in preparing diverse molecular structures for pharmaceutical applications (Lee et al., 2009).
  • Coordination Chemistry :

    • Studied in the coordination chemistry of zinc and mercury, showing adaptability in providing different environments to the metal centre (Ardizzoia et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVKRHZWXUMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545735
Record name 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

113770-21-1
Record name 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using 7-chloro-4H-benzo[1,4]oxazin-3-one (2.3 g, 13.5 mmol) and borane-THF (40 mL of a 1M solution in THF, 40 mmol) in THF (40 mL) to yield the title compound as a cream solid (2.2 g, 96%). δH (CDCl3) 3.34-3.40 (2H, m), 4.16-4.28 (2H, m), 6.51-6.55 (1H, m), 6.59 (1H, d, J 2.4 Hz), 6.68 (1H, dd, J 8.1, 0.4 Hz). LCMS (ES+) 170 (M+H)+.
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2.3 g
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40 mL
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96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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